N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine
Description
Chemical Structure:
The compound N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine features a thiazole core substituted at the 4-position with a 4-chlorophenyl group and at the 2-position with a 5-methylpyridin-2-amine moiety. Its molecular formula is C₁₅H₁₁ClN₃S, with a molecular weight of approximately 300.78 g/mol (inferred from analogs in ).
Synthesis: Synthetic routes for similar compounds involve cyclization reactions of thiourea derivatives with α-haloketones or coupling of preformed thiazole-2-amines with substituted pyridines via nucleophilic aromatic substitution (). For example, 4-(4-chlorophenyl)thiazole-2-amine intermediates are synthesized from acetophenone derivatives, thiourea, and bromine .
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c1-10-2-7-14(17-8-10)19-15-18-13(9-20-15)11-3-5-12(16)6-4-11/h2-9H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGHBFMYFBJAMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and pyridine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with thiosemicarbazide can yield the thiazole ring, which is then further reacted with 5-methyl-2-aminopyridine under suitable conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and pyridine rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Thiazole vs. Thiadiazole Derivatives
Substituent Variations on the Pyridine Ring
- Key Example :
- Differs by a 5-chloro substituent on the pyridine ring instead of a methyl group.
- Molecular weight: 336.24 g/mol (vs. ~300.78 g/mol for the target compound).
- Impact: The chloro group increases electronegativity and lipophilicity (logP ~3.5 vs.
Biological Relevance :
Aromatic Ring Modifications
- Key Example: N-(4-Chlorophenyl)-5-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-4-amine ():
- Replaces the thiazole ring with a thienopyridine fused system.
- Exhibits anti-leishmanial activity due to planar geometry and intramolecular hydrogen bonding .
- Structural Advantage: The fused ring system enhances rigidity, improving target binding affinity compared to non-fused thiazoles.
Triazine and Pyrimidine Analogs
- Key Example :
- Substitutes pyridine with a 1,3,5-triazine ring.
- Activity : Triazine derivatives are explored for antimicrobial applications, leveraging hydrogen-bonding interactions with bacterial enzymes .
Research Implications
- Drug Design : The methyl group on the pyridine in the target compound may offer a balance between lipophilicity and solubility, making it suitable for oral bioavailability.
- Synthetic Optimization : Lessons from thiadiazole synthesis () could inform scalable routes for the target compound.
- Activity Profiling: Comparative studies with ’s anti-leishmanial thienopyridine could reveal shared mechanisms of action.
Biological Activity
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, a chlorophenyl group, and a pyridine moiety, which contribute to its unique chemical properties. The molecular formula is with a molecular weight of approximately 255.74 g/mol. Its structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown that it has significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 16 | Moderate |
| Bacillus subtilis | 32 | Moderate |
| Escherichia coli | 64 | Weak |
| Pseudomonas aeruginosa | 128 | Weak |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activity . It demonstrates potent inhibition against acetylcholinesterase (AChE) and urease, which are critical targets in the treatment of neurodegenerative diseases and urinary tract infections, respectively. The inhibition constants (IC50) for AChE are reported to be in the micromolar range, indicating its potential as a therapeutic agent .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, this compound exhibited cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value of approximately 20 µM .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound's structure allows it to bind effectively to the active sites of enzymes like AChE, leading to decreased substrate turnover and increased neurotransmitter levels.
- Targeting Kinases : Preliminary docking studies suggest that it may inhibit certain kinases involved in cancer cell signaling pathways, thereby disrupting tumor growth and survival mechanisms.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress levels within cells, contributing to its anticancer effects by promoting apoptosis in malignant cells.
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound:
- Study on Antimicrobial Efficacy : A study published in the Brazilian Journal of Pharmaceutical Sciences reported that derivatives of this compound showed enhanced antibacterial activity when modified with electron-donating groups on the aromatic rings .
- Anticancer Research : Research conducted by Zhang et al. demonstrated that this compound could inhibit the growth of various cancer cell lines by inducing apoptosis through ROS generation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
